5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Coupling Reaction: The hydroxy-methoxyphenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Similar in structure but lacks the chloro and hydroxy-methoxyphenyl groups.
5-bromo-2-chloro-4-methoxybenzamide: Similar but lacks the hydroxy-methoxyphenyl group.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHQLQNAJBUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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